molecular formula C22H28ClN5O5 B12186531 Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

Cat. No.: B12186531
M. Wt: 477.9 g/mol
InChI Key: VYHITXCQUIOPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a carbamoyl group, a chlorophenyl group, and a piperidine ring

Preparation Methods

The synthesis of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the piperidine ring and the ethyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 1-[5-[(2-bromophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate
  • Ethyl 1-[5-[(2-fluorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H28ClN5O5

Molecular Weight

477.9 g/mol

IUPAC Name

ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C22H28ClN5O5/c1-2-33-21(32)12-6-5-9-28(11-12)22-26-18-17(20(31)27-22)13(10-16(29)25-18)19(30)24-15-8-4-3-7-14(15)23/h3-4,7-8,12-13,17-18,22,26H,2,5-6,9-11H2,1H3,(H,24,30)(H,25,29)(H,27,31)

InChI Key

VYHITXCQUIOPSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC=C4Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.